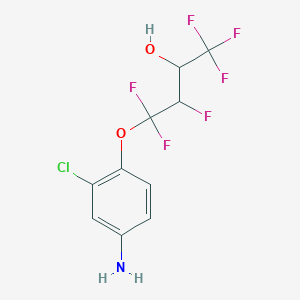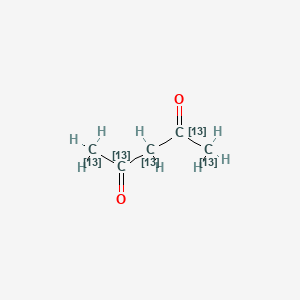
(1,2,3,4,5-13C5)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4,5-13C5)pentane-2,4-dione, also known as acetylacetone, is a labeled isotopologue of pentane-2,4-dione where all five carbon atoms are carbon-13 isotopes. This compound is a diketone, meaning it contains two ketone groups. It is widely used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-13C5)pentane-2,4-dione typically involves the isotopic labeling of the precursor compounds. One common method is the reaction of labeled acetic acid with labeled acetone under acidic or basic conditions to form the diketone. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification such as distillation and recrystallization to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
(1,2,3,4,5-13C5)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetic acid and carbon dioxide.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acetic acid, while reduction can produce various alcohols .
科学研究应用
(1,2,3,4,5-13C5)pentane-2,4-dione is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in metabolic studies to trace carbon pathways in biological systems.
Medicine: It is used in the development of pharmaceuticals and in drug metabolism studies.
Industry: It is used in the production of polymers, resins, and as a solvent in various industrial processes.
作用机制
The mechanism of action of (1,2,3,4,5-13C5)pentane-2,4-dione involves keto-enol tautomerism, where the compound exists in equilibrium between its keto and enol forms. This tautomerism is catalyzed by acids or bases and plays a crucial role in its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, which increases its reactivity in various chemical reactions .
相似化合物的比较
Similar Compounds
Pentane-2,4-dione: The non-labeled version of the compound.
Hexane-2,4-dione: A similar diketone with an additional carbon atom.
Butane-2,4-dione: A shorter-chain diketone.
Uniqueness
(1,2,3,4,5-13C5)pentane-2,4-dione is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and in understanding reaction mechanisms. The presence of carbon-13 isotopes allows for detailed NMR studies and other spectroscopic analyses, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C5H8O2 |
|---|---|
分子量 |
105.079 g/mol |
IUPAC 名称 |
(1,2,3,4,5-13C5)pentane-2,4-dione |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1+1,2+1,3+1,4+1,5+1 |
InChI 键 |
YRKCREAYFQTBPV-CVMUNTFWSA-N |
手性 SMILES |
[13CH3][13C](=O)[13CH2][13C](=O)[13CH3] |
规范 SMILES |
CC(=O)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



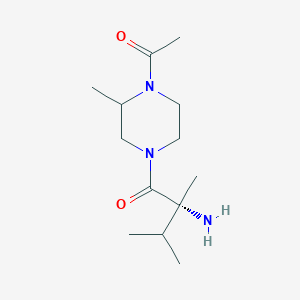
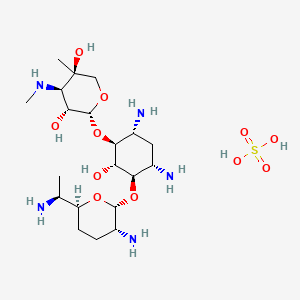
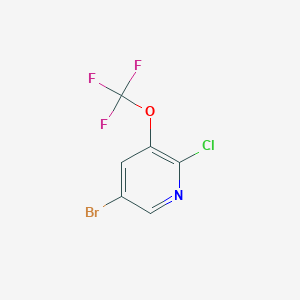
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
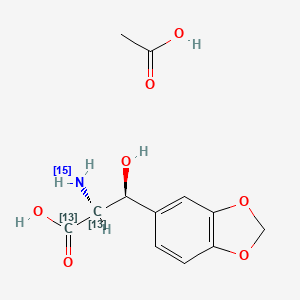

![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
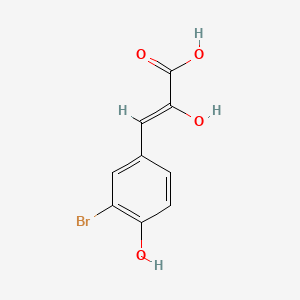
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)

